molecular formula C18H20ClNO2 B1421762 2-Chloro-5-(4-hexyloxybenzoyl)pyridine CAS No. 1187169-66-9

2-Chloro-5-(4-hexyloxybenzoyl)pyridine

Cat. No. B1421762
M. Wt: 317.8 g/mol
InChI Key: VUWGBJXMGHLLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(4-hexyloxybenzoyl)pyridine is a chemical compound with the molecular formula C18H20ClNO . It is a type of substituted pyridine, which are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in various studies . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(4-hexyloxybenzoyl)pyridine consists of a pyridine ring substituted with a chloro group at the 2-position and a 4-hexyloxybenzoyl group at the 5-position .

Scientific Research Applications

  • Synthesis of Imidazo[4,5-b]pyridine Derivatives

    • Field : Organic Chemistry
    • Application : 2-Chloro-3-nitropyridine is used in the synthesis of imidazo[4,5-b]pyridine derivatives . These derivatives have gained attention due to their broad spectrum of bioactivities .
    • Method : The synthesis involves a tandem sequence of SNAr reaction with substituted primary amines followed by the in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes .
    • Results : The method is considered green, simple, and superior compared with other already reported procedures, with the high abundance of reagents and great ability in expanding the structural diversity .
  • Synthesis of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
    • Method : The synthesis of TFMP derivatives involves the use of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Synthesis of Active Agrochemical and Pharmaceutical Ingredients

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
    • Method : The synthesis of TFMP derivatives involves the use of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine, which can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .
    • Results : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
  • Anti-ulcerative Activity

    • Field : Pharmaceutical Industry
    • Application : Pyridine derivatives are useful for preventing or treating peptic ulcers .
    • Method : A mixture comprising 6.5 g of 4-(2-benzyloxyethoxy-2,3-dimethylpyridine N-oxide and 56 ml of acetic anhydride was stirred at 80° to 90° C. for one hour and distilled to remove the acetic anhydride .
    • Results : The obtained residue was made weakly basic with an aqueous solution of sodium carbonate and extracted with methyl ethyl ketone .
  • Pesticidal Lead Compounds

    • Field : Agrochemical Industry
    • Application : A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed by bioisosterism, and synthesized easily via esterification, cyanation, cyclization and aminolysis reactions .
    • Method : The structures of the target compounds were confirmed by 1H-NMR, 13C-NMR and HRMS .
    • Results : The preliminary bioassay showed that most compounds had pesticidal activity .

properties

IUPAC Name

(6-chloropyridin-3-yl)-(4-hexoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-2-3-4-5-12-22-16-9-6-14(7-10-16)18(21)15-8-11-17(19)20-13-15/h6-11,13H,2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWGBJXMGHLLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-hexyloxybenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(4-hexyloxybenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(4-hexyloxybenzoyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-(4-hexyloxybenzoyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-(4-hexyloxybenzoyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-(4-hexyloxybenzoyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-(4-hexyloxybenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.